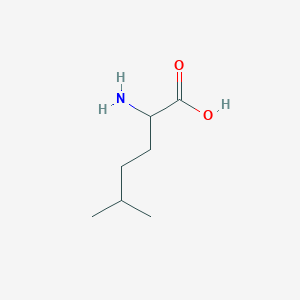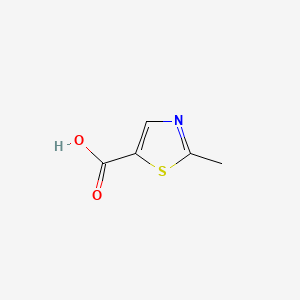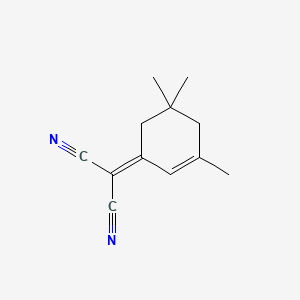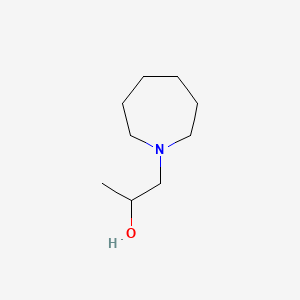
5-Methylthiophene-2-thiol
概要
説明
Synthesis Analysis
The synthesis of 5-Methylthiophene-2-thiol derivatives involves various chemical routes, highlighting the versatility and complexity of synthetic strategies tailored to obtain thiophene-based compounds with specific functional groups. For example, the synthesis of stannylated-1,2-dithiolato compounds, which are related to this compound, demonstrates the intricate chemical reactions involved in creating complex thiophene derivatives (Bordinhão et al., 2008). Another route involves the reaction of malodinitrile and carbon disulfide leading to thiophene-2-thiolates, showcasing the diversity of synthetic pathways (Briel et al., 1999).
Molecular Structure Analysis
The molecular structure of thiophene derivatives plays a crucial role in determining their chemical and physical properties. Studies involving gas electron diffraction combined with microwave spectroscopic data provide insights into the precise molecular geometry of thiophene compounds, including bond lengths and angles, which are fundamental for understanding their reactivity and interactions (Tanabe et al., 1995).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, reflecting their reactivity and potential for synthesis of complex molecules. For instance, the Michael addition to thiophenone derivatives illustrates the reactivity of thiophene compounds towards nucleophilic addition, a fundamental type of chemical reaction (Jakobsen et al., 2010).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting points, and boiling points, are influenced by their molecular structure. Detailed characterization, including spectroscopic analysis, aids in understanding these properties, which are essential for their practical application and handling (Mohamed et al., 2015).
科学的研究の応用
Solar Cell Development
5-Methylthiophene-2-thiol and its derivatives are used in novel and cost-effective redox couples for dye-sensitized and quantum-dot sensitized solar cells. These compounds are advantageous due to their non-absorption of visible light and improved redox behavior. They have shown significant efficiency improvements in solar cells, especially when used with optimized poly(3,4-ethylenedioxythiophene) counter electrodes (Rahman et al., 2018).
Corrosion Inhibition
Derivatives of this compound, such as 2-[4-(Methylthio) phenyl] acetohydrazide and 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol, have shown substantial inhibition of zinc corrosion in acidic mediums. Their molecular structures contribute to their high efficiency as corrosion inhibitors, altering their activity based on the strategic positioning of the thiophenyl group (Gece & Bilgiç, 2012).
Hydrogen Storage
Alkyl substituted thiophenes, including this compound, are promising candidates for hydrogen storage. Their dehydrogenation reactions occur under mild conditions, making them efficient for hydrogenation and ring-opening. The best catalysts for these processes have been identified, enhancing the potential for practical hydrogen storage applications (Zhao, Oyama, & Naeemi, 2010).
Photoreactive Materials
Novel methylthiophene/benzo[b]thiophene perylene bisimide thiol-precursors have been developed for applications requiring green-light-induced photorearrangement. These materials enable thiol-ene click ligation with electron-deficient substrates and have potential applications in fields where precise, light-controlled reactions are necessary (Zhang et al., 2023).
Biomass Conversion
This compound is generated through the tandem thionation of biomass-derived levulinic acid, presenting a novel method for synthesizing thiophenic compounds from cellulose. This process has potential applications in green chemistry and sustainable material production (Li et al., 2016).
Chemical Synthesis
This compound derivatives have been explored for selective chemical syntheses. For instance, the selective lithiation of 3-methylthiophene allows for high yields of 2,4-disubstituted thiophenes, useful in organic synthesis and pharmaceutical applications (Smith & Barratt, 2007).
作用機序
Target of Action
5-Methylthiophene-2-thiol is a thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets due to their diverse pharmacological properties . The nature of the sulfur reagent makes an essential impact on reaction selectivity .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical processes due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting they can induce diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of various chemical compounds .
Safety and Hazards
将来の方向性
Thiophene-based analogs, including 5-Methylthiophene-2-thiol, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis, properties, and applications of these compounds.
特性
IUPAC Name |
5-methylthiophene-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S2/c1-4-2-3-5(6)7-4/h2-3,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTLZNZYAZTKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192784 | |
| Record name | 2-Thiophenethiol, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3970-28-3 | |
| Record name | 2-Thiophenethiol, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenethiol, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophenethiol, 5-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-methylthiophene-2-thiol significant in the context of renewable resources?
A1: this compound stands out due to its origin: it can be synthesized from levulinic acid []. Levulinic acid is a platform chemical obtainable from cellulose, a major component of plant biomass. This connection to renewable biomass makes this compound a potentially sustainable alternative for various applications, aligning with the growing demand for environmentally friendly materials. The research highlights a novel approach to creating valuable thiophenic compounds from renewable feedstocks like cellulose [].
Q2: Could you elaborate on the synthesis process of this compound from levulinic acid?
A2: The synthesis involves a tandem thionation reaction using Lawesson's reagent []. This process doesn't directly yield this compound. Levulinic acid is first converted into a series of thiophenone intermediates. These intermediates then undergo further thionation, ultimately leading to the formation of this compound as the final product with an impressive 78% yield [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















